molecular formula C16H18N2O2 B11849988 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde CAS No. 89446-48-0

4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde

Cat. No.: B11849988
CAS No.: 89446-48-0
M. Wt: 270.33 g/mol
InChI Key: HZHJHQYQTNTKCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde typically involves the construction of the quinoline ring system followed by the introduction of the morpholino and aldehyde groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline core. Subsequent functionalization steps introduce the dimethyl, morpholino, and aldehyde groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. Similarly, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4,8-Dimethyl-2-morpholinoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

89446-48-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4,8-dimethyl-2-morpholin-4-ylquinoline-6-carbaldehyde

InChI

InChI=1S/C16H18N2O2/c1-11-8-15(18-3-5-20-6-4-18)17-16-12(2)7-13(10-19)9-14(11)16/h7-10H,3-6H2,1-2H3

InChI Key

HZHJHQYQTNTKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C)N3CCOCC3)C=O

Origin of Product

United States

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